molecular formula C10H12BrNO2 B15059950 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine

1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine

Cat. No.: B15059950
M. Wt: 258.11 g/mol
InChI Key: KKRVWTYZCOOIGW-UHFFFAOYSA-N
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Description

1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine is an organic compound that features a brominated benzodioxin structure

Preparation Methods

The synthesis of 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the subsequent amination can be achieved using methylamine under controlled conditions .

Chemical Reactions Analysis

1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine undergoes several types of chemical reactions:

Scientific Research Applications

1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The brominated benzodioxin structure allows it to interact with enzymes and receptors, potentially inhibiting or modifying their activity. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Similar compounds to 1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-methylmethanamine include:

These compounds highlight the versatility of the benzodioxin scaffold in various chemical and biological applications.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

1-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)-N-methylmethanamine

InChI

InChI=1S/C10H12BrNO2/c1-12-6-7-4-9-10(5-8(7)11)14-3-2-13-9/h4-5,12H,2-3,6H2,1H3

InChI Key

KKRVWTYZCOOIGW-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC2=C(C=C1Br)OCCO2

Origin of Product

United States

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